7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-amino-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2/c1-23-10-4-2-9(3-5-10)13-18-15-17-8-11-12(21(15)19-13)6-7-20(16)14(11)22/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPTSANPOFNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. It has been shown to inhibit specific cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms that may involve the inhibition of key enzymes involved in DNA repair processes.
| Cell Line | Inhibitory Activity |
|---|---|
| MCF-7 | High |
| HCT116 | Moderate |
Neuropharmacological Applications
This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act by enhancing synaptic plasticity or reducing neuroinflammation.
Case Study 1: PARP Inhibition
A study focused on derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one demonstrated significant inhibition of PARP-1 enzyme activity. This inhibition is crucial for enhancing the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. The synthesized derivatives showed promising results against various cancer cell lines, indicating a strong correlation between structural modifications and biological activity .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial properties of this compound against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting that modifications to the pyrido-triazolo-pyrimidine core could yield effective antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., 4-Methoxy): Target Compound & S1-TP: The 4-methoxyphenyl group increases electron density, enhancing electrochemical oxidation potentials compared to non-substituted analogs . Benzo[h]chromeno derivatives (): Halophenyl groups (Cl, Br) improve antimicrobial efficacy by increasing membrane permeability .
- Alkyl Chains (e.g., Hexyl in Compound 32) :
- Improve lipophilicity (logP > 3) but reduce aqueous solubility, limiting bioavailability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 7-amino-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can reaction parameters be optimized?
- Methodological Answer :
- One-pot fusion : Combine aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF under molten-state conditions for 10–12 minutes. Post-reaction, cool and add methanol to precipitate the product. Recrystallize from ethanol to achieve >70% purity .
- Catalyst selection : Triazabicyclodecene (TMDP) in ethanol/water (1:1 v/v) improves yield compared to traditional piperidine, though TMDP requires careful handling due to toxicity .
- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol/water) and catalyst loading to balance reaction speed and purity. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR spectroscopy : Identify C=N stretching (~1600–1650 cm⁻¹) and N-H deformation (~3300 cm⁻¹) to confirm triazole and pyrimidine rings .
- NMR analysis :
- ¹H NMR : Look for methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and pyridyl protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, ~165–170 ppm) and aromatic carbons (100–150 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns validate the molecular formula .
Q. How can researchers ensure high purity during synthesis, and what purification strategies are recommended?
- Methodological Answer :
- Recrystallization : Use ethanol or methanol for high-purity crystals (melting point: 205–207°C) .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate byproducts .
- Analytical validation : Cross-check purity via elemental analysis (C, H, N ±0.3%) and HPLC (≥95% peak area) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation be resolved?
- Methodological Answer :
- Multi-spectral correlation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton and carbon signals .
- X-ray crystallography : Resolve ambiguities by determining crystal structure (e.g., C–C bond lengths within 1.39–1.48 Å) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or receptors). Prioritize hydrogen bonding with the methoxyphenyl group .
- Molecular dynamics (MD) simulations : Simulate ligand–protein complexes (50–100 ns trajectories) to assess stability and binding free energies (MM/PBSA) .
- QSAR studies : Correlate substituent variations (e.g., methoxy position) with bioactivity using CoMFA or CoMSIA models .
Q. What strategies can identify the compound’s role in structure-activity relationships (SAR) for drug discovery?
- Methodological Answer :
- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with halogen or alkyl groups) and assess antiproliferative activity (IC₅₀ via MTT assays) .
- Crystallographic SAR : Compare X-ray structures of analogs to identify critical π–π stacking or hydrogen-bonding interactions .
- Proteomic profiling : Use kinase inhibition panels to map selectivity across target families .
Q. How can reaction mechanisms for triazolo-pyrimidine formation be experimentally validated?
- Methodological Answer :
- Isotopic labeling : Track intermediates using ¹⁵N-labeled aminoguanidine to confirm cyclization steps via MS/MS .
- Kinetic studies : Monitor reaction rates under varying temperatures (25–80°C) to propose rate-determining steps (Arrhenius plots) .
- In situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., enolate or hydrazine adducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
